molecular formula C11H13FO2 B1304781 2'-Fluoro-4'-isopropoxyacetophenone CAS No. 289039-80-1

2'-Fluoro-4'-isopropoxyacetophenone

Cat. No. B1304781
M. Wt: 196.22 g/mol
InChI Key: BONIEVGIZDNAQY-UHFFFAOYSA-N
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Description

“2’-Fluoro-4’-isopropoxyacetophenone” is a chemical compound that belongs to the family of phenyl ketones. It has the molecular formula C11H13FO2 .


Molecular Structure Analysis

The molecular structure of “2’-Fluoro-4’-isopropoxyacetophenone” consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . Unfortunately, detailed structural analysis information is not available.

Scientific Research Applications

Biological Baeyer–Villiger Oxidation of Acetophenones

The study by Moonen, Rietjens, and van Berkel (2001) utilized 19F nuclear magnetic resonance (NMR) to investigate the biological Baeyer–Villiger oxidation of various fluorinated acetophenones, including compounds structurally related to 2'-Fluoro-4'-isopropoxyacetophenone. This process, facilitated by whole cells of Pseudomonas fluorescens or purified enzymes, converts fluorinated acetophenones to valuable synthons for the production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).

Synthesis and Characterization of Tin(II) Complexes

Singh (2010) explored the synthesis and characterization of tin(II) complexes with fluorinated Schiff bases derived from amino acids, including derivatives of fluorinated acetophenones. These complexes have shown potential in antibacterial activities, indicating the utility of fluorinated acetophenone derivatives in developing new antimicrobial agents (Singh, 2010).

Electrophilic and Nucleophilic Fluorination

Fuglseth et al. (2008) described methods for synthesizing para-substituted α-fluoroacetophenones through electrophilic and nucleophilic fluorination. This study demonstrates the versatility of fluorinated acetophenones in organic synthesis, offering pathways to modify the electronic properties of acetophenone derivatives for various applications (Fuglseth, Thvedt, Møll, & Hoff, 2008).

Antioxidant, Anti-inflammatory, and Analgesic Activities

Abdellatif, Elshemy, Salama, and Omar (2015) synthesized novel 4′-fluoro-2′-hydroxychalcone derivatives and evaluated their antioxidant, anti-inflammatory, and analgesic activities. The study underscores the pharmaceutical potential of fluorinated acetophenone derivatives in developing new therapeutic agents (Abdellatif, Elshemy, Salama, & Omar, 2015).

properties

IUPAC Name

1-(2-fluoro-4-propan-2-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONIEVGIZDNAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379075
Record name 2'-Fluoro-4'-isopropoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-4'-isopropoxyacetophenone

CAS RN

289039-80-1
Record name 1-[2-Fluoro-4-(1-methylethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-4'-isopropoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-[2-fluoro-4-(1-methylethoxy)phenyl]
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